molecular formula C7H14FNO B14069941 (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine

(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine

Cat. No.: B14069941
M. Wt: 147.19 g/mol
InChI Key: IAGFHNLNIBZIBW-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine is a chiral compound with a unique stereochemistry It is characterized by the presence of a fluorine atom and a methoxy group attached to a cyclohexane ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various amine derivatives .

Scientific Research Applications

(1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S,4R)-2-Fluoro-4-methoxycyclohexan-1-amine apart from similar compounds is its specific stereochemistry and the presence of both a fluorine atom and a methoxy group

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

(1R,2S,4R)-2-fluoro-4-methoxycyclohexan-1-amine

InChI

InChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3/t5-,6+,7-/m1/s1

InChI Key

IAGFHNLNIBZIBW-DSYKOEDSSA-N

Isomeric SMILES

CO[C@@H]1CC[C@H]([C@H](C1)F)N

Canonical SMILES

COC1CCC(C(C1)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.